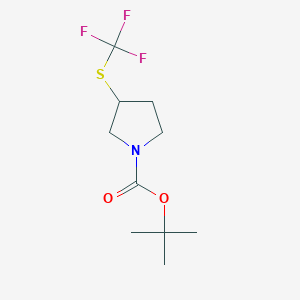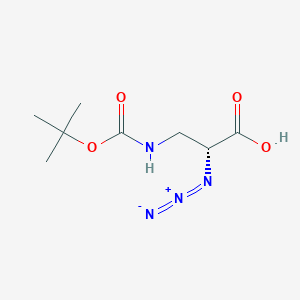
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate” is a chemical compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two ethoxy groups attached to the 4-position of the ring, and a Boc-protected aminomethyl group attached to the 2-position of the ring .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the amine. This is a common step in peptide synthesis and other organic reactions .Aplicaciones Científicas De Investigación
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate is a versatile compound that has a variety of applications in scientific research. It is used in organic synthesis to synthesize a variety of compounds including peptides, amino acids, and other organic molecules. It is also used in the study of enzyme kinetics and in the study of biochemical and physiological processes.
Mecanismo De Acción
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate acts as a catalyst in the condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine. The reaction is catalyzed by the presence of a strong acid such as p-toluenesulfonic acid, which protonates the nitrogen atom of the Boc-protected amino acid, allowing it to react with the (R)-(+)-2-amino-4,4-diethoxypiperidine.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a wide range of effects on enzymes, proteins, and other cellular components. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase, and it has been shown to have a variety of effects on proteins, including the inhibition of protein synthesis and the activation of protein degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with in a variety of solvents. It is also a relatively inexpensive compound, making it an economical choice for research purposes. However, it is also a relatively unstable compound and can react with other compounds, making it difficult to work with in some cases.
Direcciones Futuras
There are a number of potential future directions for research involving (R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate. One potential direction is to further explore its biochemical and physiological effects and to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in drug synthesis and to explore its potential as a therapeutic agent. Finally, further research could be done to explore its potential uses in the synthesis of other compounds and its potential as a catalyst in other reactions.
Métodos De Síntesis
(R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate can be synthesized from a variety of starting materials including (R)-(+)-2-amino-4,4-diethoxypiperidine, Boc-protected amino acids, and fumaric acid. The most common method of synthesis is by condensation of Boc-protected amino acids with (R)-(+)-2-amino-4,4-diethoxypiperidine in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from aqueous ethanol.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKZGJFFYKTGU-SNXORLAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN[C@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)



![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)



